2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid
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Overview
Description
2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid typically involves the following steps:
Condensation: The reaction of the brominated phthalazinone with butanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amino derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone ring play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar structures and biological activities.
Brominated Aromatics: Compounds containing bromine atoms attached to aromatic rings.
Uniqueness
2-(7-Bromo-1-oxophthalazin-2(1H)-yl)butanoic acid is unique due to its specific combination of a brominated phthalazinone ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1437435-90-9 |
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Molecular Formula |
C12H11BrN2O3 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
2-(7-bromo-1-oxophthalazin-2-yl)butanoic acid |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-10(12(17)18)15-11(16)9-5-8(13)4-3-7(9)6-14-15/h3-6,10H,2H2,1H3,(H,17,18) |
InChI Key |
ZRKKMAPWOHFPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)Br)C=N1 |
Origin of Product |
United States |
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